molecular formula C16H14BrCl2NO4S B2692327 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 339275-78-4

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B2692327
CAS No.: 339275-78-4
M. Wt: 467.16
InChI Key: ZMWOWJYCJFEXHO-UHFFFAOYSA-N
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Description

Its structural complexity contributes to unique physicochemical properties, including a topological polar surface area of 91.8 Ų, moderate lipophilicity (XLogP3: 3.5), and two hydrogen-bond donor sites .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO4S/c1-16(22,9-25(23,24)12-5-2-10(17)3-6-12)15(21)20-14-7-4-11(18)8-13(14)19/h2-8,22H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWOWJYCJFEXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide, with the CAS number 339275-78-4, is a sulfonamide compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This article delves into its applications, synthesizing available research findings and case studies.

Enzyme Inhibition

Sulfonamide derivatives, including this compound, have been studied for their enzyme inhibitory properties. They are known to inhibit various enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function .
  • α-Glucosidase Inhibition : The compound may also exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is significant for managing Type 2 diabetes mellitus by delaying glucose absorption .

Antitumor Activity

Research indicates that sulfonamide derivatives can possess antitumor properties. Studies have shown that certain sulfonamides exhibit broad-spectrum antitumor activity, making them potential candidates for cancer therapy. The presence of specific moieties in the structure can enhance their efficacy against various cancer cell lines .

Antimicrobial Properties

Some sulfonamide compounds are recognized for their antimicrobial activity. They can inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation. This application is particularly relevant in developing new antibiotics to combat resistant strains of bacteria.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several sulfonamide derivatives and evaluated their biological activities against acetylcholinesterase and α-glucosidase enzymes. The results indicated that specific modifications in the chemical structure significantly enhanced inhibitory potency. This suggests that this compound could be optimized further for improved efficacy against these targets .

Case Study 2: Structure-Activity Relationship Analysis

In another study focusing on structure-activity relationships (SAR), researchers explored how variations in the substituents on the aromatic rings influenced the biological activity of sulfonamide compounds. It was found that halogen substitutions (like bromine and chlorine) could enhance the binding affinity to target enzymes, thus increasing inhibitory effects . This insight could be crucial for designing more effective derivatives based on this compound.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

  • Synthetic Challenges : Sulfonyl and halogenated groups necessitate specialized purification (e.g., column chromatography over Al₂O₃) .

Biological Activity

The compound 3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide , also known by its CAS number 339275-78-4 , has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H14BrCl2NO4S
  • Molar Mass : 467.16 g/mol
  • Structural Features : The compound contains a sulfonamide group, bromine and chlorine substituents on phenyl rings, and a hydroxyl group, which may contribute to its biological activity.
PropertyValue
CAS Number339275-78-4
Molecular Weight467.16 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other key enzymes.
  • Receptor Modulation : Preliminary studies suggest that this compound could interact with various receptors, potentially influencing signaling pathways related to inflammation and pain perception.
  • Antiproliferative Effects : Some studies indicate that compounds with similar structures exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may have anticancer properties.

Study 1: Anticancer Activity

A study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in breast and colon cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Properties

Research has shown that related compounds can inhibit pro-inflammatory cytokines in vitro. In a controlled experiment using macrophage cell lines treated with lipopolysaccharides (LPS), the sulfonamide derivatives reduced the levels of TNF-alpha and IL-6, suggesting potential anti-inflammatory effects.

Study 3: Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the bioavailability and safety profile of new compounds. Early pharmacokinetic assessments of similar sulfonamides indicate moderate absorption with hepatic metabolism. Toxicological evaluations revealed no significant adverse effects at therapeutic doses in animal models.

Q & A

Basic: What are the established synthetic routes for this compound, and what are the critical reaction conditions?

Methodological Answer:
The synthesis typically involves sequential sulfonylation and amidation steps. A validated approach includes:

  • Sulfonylation : Reacting a propanamide precursor with 4-bromophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
  • Oxidation : Using m-chloroperoxybenzoic acid (mCPBA) in chloroform to oxidize thioether intermediates to sulfones, followed by aqueous workup and recrystallization for purity .
  • Critical Conditions : Strict control of reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) minimizes side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include the sulfonyl-adjacent methyl group (δ ~1.5 ppm, singlet) and aromatic protons from bromophenyl/dichlorophenyl moieties (δ 7.2–8.1 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms intramolecular hydrogen bonding between the hydroxyl and sulfonyl groups. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 ensures <0.04 Å positional uncertainty .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verify molecular ion peaks ([M+H]+) and detect impurities .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing bromophenyl with fluorophenyl or altering the dichlorophenyl group) to assess electronic/steric effects.
  • In Vitro Assays : Test analogs in target-specific assays (e.g., enzyme inhibition using fluorescence polarization or radioligand binding). For example, EP3 receptor antagonism can be measured via cAMP accumulation in transfected HEK293 cells .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and affinity trends. Validate predictions with experimental IC50 values .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media, and matched incubation times). For instance, discrepancies in IC50 values may arise from differences in cellular ATP levels .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables (e.g., assay temperature, compound solubility in DMSO). Statistical weighting of high-quality datasets (n ≥ 3 replicates) reduces bias .
  • Counter-Screening : Test the compound in orthogonal assays (e.g., SPR for binding kinetics vs. functional assays) to distinguish direct target effects from off-target interactions .

Advanced: What are best practices for assessing the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -80°C under argon to prevent hydrolysis .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonyl esters are prone to alkaline hydrolysis (t1/2 < 6 hours at pH 12) .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS. Use amber vials and minimize light exposure during handling .

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